Benzyl tert-butyl ethane-1,2-diyldicarbamate
Overview
Description
Benzyl tert-butyl ethane-1,2-diyldicarbamate is an organic compound with the molecular formula C15H22N2O4 . It is also known by its CAS number 77153-05-0 .
Synthesis Analysis
The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves several steps. One method involves treating tert-butyl (2-aminoethyl)carbamate with triethylamine and CbzCl in tetrahydrofuran . The reaction is stirred at room temperature for 10 hours, and the resulting white solid is purified by column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Benzyl tert-butyl ethane-1,2-diyldicarbamate can undergo several chemical reactions. For instance, it can be converted to 2-(((benzyloxy)carbonyl)amino)ethanaminium chloride when treated with hydrogen chloride in methanol and ethyl acetate .Physical And Chemical Properties Analysis
Benzyl tert-butyl ethane-1,2-diyldicarbamate has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.Scientific Research Applications
Application 1: Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene
- Summary of the Application: This compound is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Methods of Application or Experimental Procedures: The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
- Results or Outcomes: The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Application 2: Drug Development
- Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate has been used in drug development, particularly in the development of anticancer drugs.
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source.
- Results or Outcomes: Specific results or outcomes were not provided in the source.
Application 3: Transesterification of β-keto esters
- Summary of the Application: This compound is used in the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has widespread application in agrochemicals .
- Methods of Application or Experimental Procedures: The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
- Results or Outcomes: The transesterification of β-keto esters has been used in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
Application 4: Catalyst and Electroplating Chemical
- Summary of the Application: Benzyl tert-butyl ethane-1,2-diyldicarbamate can be used as a catalyst in organic synthesis reactions. It can also be used in electroplating chemicals .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: Specific results or outcomes were not provided in the source .
Application 5: Active Esterification and Amine Protection
- Summary of the Application: This compound can be used as an active esterification agent and amine protecting agent .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: Specific results or outcomes were not provided in the source .
Application 6: Preparation of Room-Temperature Ionic Liquids
- Summary of the Application: This compound can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: Specific results or outcomes were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSLPBOKBJBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327586 | |
Record name | NSC668025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tert-butyl ethane-1,2-diyldicarbamate | |
CAS RN |
77153-05-0 | |
Record name | NSC668025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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